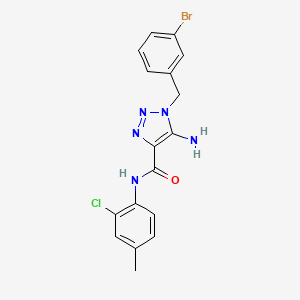

5-amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a 3-bromobenzyl group and at position 4 with a carboxamide moiety bearing a 2-chloro-4-methylphenyl substituent. The compound’s structure combines halogenated aromatic groups (bromine and chlorine) and a methyl group, which may enhance lipophilicity and influence target binding interactions.

Properties

IUPAC Name |

5-amino-1-[(3-bromophenyl)methyl]-N-(2-chloro-4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClN5O/c1-10-5-6-14(13(19)7-10)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)8-11/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOAYJDESARHNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Antiparasitic Activity

Research has indicated that compounds containing the 5-amino-1,2,3-triazole-4-carboxamide core exhibit promising antiparasitic activity. A notable study focused on Chagas disease, caused by Trypanosoma cruzi, demonstrated that derivatives of this compound showed significant suppression of parasite burden in mouse models. The most potent derivatives had a pEC50 greater than 6, indicating submicromolar activity against the parasite .

Anticancer Potential

The compound has also been evaluated for anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications to the triazole structure could enhance cytotoxicity against various cancer cell lines. Certain derivatives demonstrated the ability to induce apoptosis in cancer cells, although not as effectively as established chemotherapeutics like cisplatin .

Case Study 1: Antiparasitic Screening

In a high-content screening assay against T. cruzi, researchers identified a series of 5-amino-1,2,3-triazole derivatives. The optimized compounds exhibited improved potency and metabolic stability, which are crucial for oral bioavailability. The lead compound from this series significantly reduced parasitic load in infected cells and showed favorable pharmacokinetic profiles .

Case Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of various triazole derivatives on HT-29 and Jurkat cells, specific modifications to the triazole ring resulted in enhanced cytotoxicity. Compounds with electron-donating groups on the phenyl ring exhibited higher activity levels compared to their counterparts .

Comparative Data Table

| Compound | Activity Type | pEC50 | Selectivity | Notes |

|---|---|---|---|---|

| Lead Compound A | Antiparasitic | >6 | >100-fold over normal cells | Significant reduction in T. cruzi burden |

| Compound B | Anticancer | <5 | Moderate | Induced apoptosis in cancer cell lines |

| Compound C | Antimicrobial | >5 | High | Effective against various bacterial strains |

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in anticancer research. Studies have shown that triazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. The presence of the bromobenzyl and chloro-methylphenyl groups enhances its activity by potentially interacting with specific molecular targets involved in cancer progression.

Case Study Example :

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to 5-amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Triazoles are known to possess antifungal and antibacterial properties, making them suitable candidates for developing new antimicrobial agents.

Research Findings :

In vitro studies have demonstrated that derivatives of this compound show effectiveness against several strains of bacteria and fungi, including resistant strains. The mechanism is believed to involve disruption of cell wall synthesis or inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

Research has indicated that triazole derivatives can exhibit anti-inflammatory properties. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Clinical Insights :

Clinical trials are ongoing to assess the efficacy of triazole compounds in reducing inflammation markers in patients with chronic inflammatory conditions. Preliminary results suggest a reduction in cytokine levels following treatment with compounds similar to this compound .

Data Table: Summary of Applications

Comparison with Similar Compounds

Substituent Impact Analysis :

- Aromatic vs. Aliphatic Substituents : The carbamoylmethyl group in Lead 1 reduces steric hindrance, favoring interaction with LexA’s β-turn region, while bulky aryl groups (e.g., 2-chloro-4-methylphenyl) may improve target specificity in anticancer analogs .

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis of 5-amino-1-(3-bromobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodology : Use a modular approach involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions with substituted benzyl halides and carboxamide precursors. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) via Design of Experiments (DoE) to maximize yield and purity .

- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Confirm final product identity via -NMR and HRMS .

Q. How can researchers validate the inhibitory activity of this compound against specific enzymes (e.g., carbonic anhydrase)?

- Experimental Design :

- In vitro assays : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., stopped-flow CO hydration for carbonic anhydrase).

- Controls : Include known inhibitors (e.g., acetazolamide) and blank reactions.

- Data Analysis : Calculate IC values using nonlinear regression (e.g., GraphPad Prism). Validate selectivity via parallel testing against off-target enzymes (e.g., histone deacetylases) .

Q. What analytical techniques are critical for characterizing the solubility and stability of this compound?

- Techniques :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or simulated biological fluids. Quantify via UV-Vis spectroscopy.

- Stability : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation products using LC-MS .

- Data Table :

| Parameter | Method | Typical Result (Example) |

|---|---|---|

| Aqueous Solubility | Shake-flask (pH 7.4) | <0.1 mg/mL |

| LogP | HPLC-derived | 3.2 ± 0.1 |

Advanced Research Questions

Q. How can contradictory data on the compound’s cytotoxicity in different cell lines be resolved?

- Approach :

- Hypothesis Testing : Assess whether cytotoxicity correlates with differential expression of target enzymes (e.g., via qPCR or Western blot).

- Experimental Controls : Include isogenic cell lines with CRISPR-mediated knockout of suspected targets.

- Mechanistic Studies : Use fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to distinguish apoptosis from necrosis .

- Data Interpretation : Cross-reference IC values with cellular uptake studies (e.g., LC-MS quantification of intracellular drug levels) .

Q. What strategies are recommended for improving the pharmacokinetic profile of this compound?

- Methodology :

- Structural Modification : Introduce solubilizing groups (e.g., PEGylation) or replace the 3-bromobenzyl moiety with bioisosteres (e.g., 3-fluorobenzyl) to enhance metabolic stability .

- In Silico Modeling : Use molecular dynamics simulations to predict binding affinity and ADMET properties (e.g., SwissADME, AutoDock Vina) .

- Validation : Perform in vivo PK studies in rodent models, measuring plasma half-life (t) and bioavailability via LC-MS/MS .

Q. How can researchers address discrepancies between in vitro enzyme inhibition and in vivo efficacy data?

- Root-Cause Analysis :

- Pharmacokinetic Factors : Measure tissue penetration using radiolabeled analogs (e.g., -tagged compound).

- Metabolite Interference : Identify active metabolites via high-resolution metabolomics (HRMS/MS).

- Experimental Design : Use orthotopic or patient-derived xenograft (PDX) models to better replicate human disease biology .

Methodological Guidelines

Q. What computational tools are suitable for predicting the compound’s interaction with novel enzyme targets?

- Tools :

- Docking Software : AutoDock, Glide (Schrödinger Suite).

- Quantum Mechanics : Gaussian 16 for transition-state modeling of enzyme inhibition .

- Workflow :

Prepare protein structure (PDB ID) via molecular dynamics (MD) equilibration.

Screen compound libraries using virtual high-throughput screening (vHTS).

Validate top hits via MM-GBSA binding free energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.